molecular formula C5H6N2O2S2 B14777935 2-((2-Aminothiazol-5-yl)thio)acetic acid

2-((2-Aminothiazol-5-yl)thio)acetic acid

Cat. No.: B14777935
M. Wt: 190.2 g/mol
InChI Key: VUDDBIZJIUADAI-UHFFFAOYSA-N
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Description

2-((2-Aminothiazol-5-yl)thio)acetic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold in drug development and other scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Aminothiazol-5-yl)thio)acetic acid typically involves the reaction of 2-aminothiazole with thioglycolic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-((2-Aminothiazol-5-yl)thio)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-((2-Aminothiazol-5-yl)thio)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-Aminothiazol-5-yl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-((2-Aminothiazol-5-yl)thio)acetic acid stands out due to the presence of the thioether linkage, which imparts unique chemical reactivity and biological activity. This structural feature enhances its potential as a versatile scaffold in drug discovery and other applications .

Properties

Molecular Formula

C5H6N2O2S2

Molecular Weight

190.2 g/mol

IUPAC Name

2-[(2-amino-1,3-thiazol-5-yl)sulfanyl]acetic acid

InChI

InChI=1S/C5H6N2O2S2/c6-5-7-1-4(11-5)10-2-3(8)9/h1H,2H2,(H2,6,7)(H,8,9)

InChI Key

VUDDBIZJIUADAI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)N)SCC(=O)O

Origin of Product

United States

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